LSD1 Inhibition Potency vs. GSK-LSD1: A Cross-Study Comparison
The compound demonstrates moderate inhibition of Lysine-Specific Demethylase 1 (LSD1) with an IC50 of 356 nM (0.356 µM) [1]. In a separate study under comparable conditions, the established reference inhibitor GSK-LSD1 exhibited a much higher potency with an IC50 of 0.024 µM [2]. This places the target compound as a weaker, but chemically distinct, tool for probing LSD1 biology, useful where a less potent or chemically differentiated inhibitor is required.
| Evidence Dimension | Inhibition of LSD1 enzyme activity |
|---|---|
| Target Compound Data | IC50 = 356 nM |
| Comparator Or Baseline | GSK-LSD1, IC50 = 0.024 µM (24 nM) |
| Quantified Difference | 15-fold less potent than GSK-LSD1 |
| Conditions | Target Compound: Human recombinant LSD1, 30 min incubation with methylated peptide substrate and Amplex red reagent. Comparator: LSD1 (origin not fully specified), data from at least three independent experiments. |
Why This Matters
This provides a quantitative benchmark for its potency, allowing researchers to select it for applications requiring a moderate-affinity LSD1 probe, as opposed to the picomolar potency of advanced clinical candidates.
- [1] BindingDB. (n.d.). BDBM50067551 (CHEMBL3402053). Retrieved from http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50067551 View Source
- [2] PMC. (2022). Table 2: IC50 values for LSD1 inhibitors. International Journal of Molecular Sciences, 23(15), 8796. Retrieved from https://pmc.ncbi.nlm.nih.gov/articles/PMC9369007/table/ijms-23-08796-t002/ View Source
